molecular formula C24H21N3O4S2 B11141785 [(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

[(5Z)-4-oxo-5-{[1-phenyl-3-(3-propoxyphenyl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid

Cat. No.: B11141785
M. Wt: 479.6 g/mol
InChI Key: VUENNZHZJKNGAS-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(5Z)-4-OXO-5-{[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is a complex organic compound that belongs to the class of thiazolidinones. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5Z)-4-OXO-5-{[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID typically involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazolidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(5Z)-4-OXO-5-{[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

2-[(5Z)-4-OXO-5-{[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5Z)-4-OXO-5-{[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of bacterial enzymes, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid
  • 2-[(5Z)-5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

Uniqueness

2-[(5Z)-4-OXO-5-{[1-PHENYL-3-(3-PROPOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETIC ACID is unique due to its specific structural features, such as the presence of a pyrazole ring and a propoxyphenyl group. These structural elements contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H21N3O4S2

Molecular Weight

479.6 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-[[1-phenyl-3-(3-propoxyphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C24H21N3O4S2/c1-2-11-31-19-10-6-7-16(12-19)22-17(14-27(25-22)18-8-4-3-5-9-18)13-20-23(30)26(15-21(28)29)24(32)33-20/h3-10,12-14H,2,11,15H2,1H3,(H,28,29)/b20-13-

InChI Key

VUENNZHZJKNGAS-MOSHPQCFSA-N

Isomeric SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Canonical SMILES

CCCOC1=CC=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC(=O)O)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.